molecular formula C14H19NO4S B1397820 Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate CAS No. 1029689-49-3

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate

Cat. No.: B1397820
CAS No.: 1029689-49-3
M. Wt: 297.37 g/mol
InChI Key: MQRJDRBGMXCCCF-UHFFFAOYSA-N
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Description

Historical Context of Benzo[b]thiophene Chemistry

The exploration of benzo[b]thiophene chemistry traces its origins to the late 19th century, following Viktor Meyer’s isolation of thiophene in 1882 as a benzene contaminant. Benzo[b]thiophene, a fused bicyclic aromatic system combining benzene and thiophene rings, emerged as a critical scaffold due to its electronic properties and structural similarity to biologically active molecules. Early synthetic methods focused on functionalizing the parent structure through electrophilic substitution, enabling the development of dyes like thioindigo.

A pivotal advancement occurred in the mid-20th century with the discovery of the Gewald reaction, which facilitated the synthesis of 2-aminothiophene derivatives via multicomponent condensation. This methodology laid the groundwork for accessing tetrahydrobenzo[b]thiophene systems, where partial saturation of the benzene ring enhances conformational flexibility and modulates electronic properties.

Significance of Tetrahydrobenzo[b]thiophene Derivatives in Chemical Research

Tetrahydrobenzo[b]thiophene derivatives occupy a niche in medicinal and materials chemistry due to their balanced aromaticity and solubility. Key applications include:

  • Pharmaceuticals : Derivatives exhibit cholinesterase inhibition (e.g., IC~50~ = 24.35 μM for BChE), antitumor activity via tubulin polymerization disruption, and STAT3 inhibition in cancer therapy.
  • Materials Science : The planar structure enables use in organic semiconductors and fluorescent probes, such as 2-(4-methoxyphenyl)benzo[b]thiophene derivatives with quantum yields up to 1.

The tetrahydro modification reduces ring strain, improving synthetic accessibility for functionalization at positions 2, 3, and 5. For example, diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate serves as a precursor for urea and imine derivatives with enhanced bioactivity.

Evolution of Research on Aminothiophene Dicarboxylates

Aminothiophene dicarboxylates represent a specialized subclass where ester and amino groups enable diverse reactivity. Early studies focused on their synthesis via Gewald-type reactions, combining ketones, sulfur, and cyanoacetates. Modern catalytic methods, such as boric acid-mediated cyclocondensation, achieve yields >80% while minimizing byproducts.

Table 1: Synthetic Methods for Aminothiophene Dicarboxylates

Method Reagents Yield (%) Key Feature Reference
Classical Gewald Cyclohexanone, sulfur, ethyl cyanoacetate 75–85 Requires stoichiometric base
Catalytic Gewald Boric acid salts, microwave 87–92 Reduced reaction time (2–4 h)
Palladium-mediated o-Iodothioanisole, terminal alkynes 65–78 Enables C2–C3 functionalization

Recent work emphasizes structural diversification. For instance, diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate undergoes condensation with aldehydes to form Schiff bases, which exhibit antioxidant activity comparable to ascorbic acid. Additionally, its urea derivatives demonstrate nanomolar cytotoxicity against resistant Staphylococcus aureus strains.

Table 2: Biological Activities of Selected Derivatives

Derivative Target Activity (IC~50~ or MIC) Application Reference
K2946 (imine derivative) STAT3 0.1 μM Anticancer
BU17 (urea derivative) Tubulin/WEE1 kinase 4 µg/mL Antimitotic
5h (chalcone hybrid) Butyrylcholinesterase 24.35 μM Neurodegenerative disease

In materials science, ester groups in these compounds permit integration into polymers and coordination complexes, though this area remains underexplored. Future directions include leveraging computational models to predict reactivity and optimize synthetic pathways.

Properties

IUPAC Name

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-10-9(7-8)11(12(15)20-10)14(17)19-4-2/h8H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJDRBGMXCCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It is moderately stable in liver microsomes, suggesting it may have a reasonable metabolic stability. .

Biochemical Analysis

Biochemical Properties

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This interaction leads to the upregulation of antioxidant response elements, providing a protective effect against oxidative stress. Additionally, the compound has been shown to interfere with the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and thereby enhancing the cellular antioxidant response.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in the inflammatory response. The compound activates the NRF2 pathway, leading to the expression of genes that encode for antioxidant proteins and enzymes. This activation results in the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB. These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the KEAP1-NRF2 complex. By binding to the Kelch domain of KEAP1, the compound prevents the ubiquitination and subsequent degradation of NRF2. This stabilization of NRF2 allows it to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. The upregulation of these genes leads to increased production of antioxidant proteins and enzymes, enhancing the cell’s ability to combat oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound maintains its efficacy in modulating cellular antioxidant responses, with sustained activation of the NRF2 pathway and consistent reduction in oxidative stress markers. These findings suggest that the compound is suitable for prolonged use in biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively activates the NRF2 pathway and reduces oxidative stress without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which aid in its cellular uptake and distribution. Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its effects on the NRF2 pathway. This distribution pattern is crucial for its role in modulating cellular antioxidant responses and reducing oxidative stress.

Biological Activity

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate (referred to as DABT) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DABT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DABT is characterized by its molecular formula C14H19N1O4SC_{14}H_{19}N_{1}O_{4}S and a molecular weight of 297.37 g/mol. The compound features a tetrahydrobenzo[b]thiophene core with two diethyl ester groups at the 3 and 5 positions of the dicarboxylic acid. This structure enhances its solubility and reactivity, making it suitable for various biological applications .

Biological Activities

DABT has been investigated for several biological activities:

1. Antioxidant Activity
Research indicates that compounds structurally related to DABT exhibit significant antioxidant properties. A study demonstrated that certain derivatives showed antioxidant potency comparable to ascorbic acid, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

2. Anti-inflammatory Properties
DABT and its derivatives have been evaluated for their anti-inflammatory effects. Compounds derived from tetrahydrobenzo[b]thiophenes have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis .

3. Anticancer Activity
DABT has also been tested against various cancer cell lines. Studies revealed that specific derivatives exhibited moderate to significant inhibitory effects on cancer cell proliferation. For instance, certain compounds demonstrated effective growth inhibition against multiple cancer types, indicating a potential role in cancer therapy .

4. Antimicrobial Effects
The antimicrobial activity of DABT has been explored in several studies. Its derivatives were found to possess varying degrees of antibacterial and antifungal properties, highlighting their utility in developing new antimicrobial agents .

The biological activity of DABT can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of functional groups in DABT allows it to scavenge free radicals effectively, thereby reducing oxidative stress.
  • Inhibition of Enzymatic Pathways: DABT may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Interaction with Biological Targets: Molecular docking studies suggest that DABT interacts with proteins associated with oxidative stress response and inflammation, enhancing its therapeutic potential .

Case Study 1: Antioxidant Evaluation

A study conducted on newly synthesized tetrahydrobenzo[b]thiophene derivatives showed that compounds similar to DABT exhibited total antioxidant capacity (TAC) comparable to ascorbic acid. The researchers employed the phosphomolybdenum method for evaluation and performed molecular docking studies to assess binding affinities with Keap1 protein .

Case Study 2: Anticancer Screening

In a comparative analysis of various tetrahydrobenzo[b]thiophene derivatives, it was found that those containing specific substituents exhibited enhanced anticancer activity against three different cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug development efforts targeting cancer .

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of tetrahydrobenzo[b]thiophene derivatives, including diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate. Research indicates that these compounds exhibit significant antioxidant potency comparable to ascorbic acid, making them promising candidates for treating oxidative stress-related diseases .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that derivatives of tetrahydrobenzo[b]thiophene can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

3. Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies indicate that the compound may interact effectively with proteins involved in oxidative stress and inflammation .

Materials Science Applications

1. Conductivity-based Sensors

The unique electronic properties of thiophene derivatives make them suitable for use in conductivity-based sensors. Research shows that incorporating this compound into sensor designs can enhance sensitivity and selectivity for detecting specific analytes .

2. Dyes and Pigments

The compound's vibrant color properties allow it to be explored as a potential dye or pigment in various applications. Its stability and reactivity make it suitable for incorporation into materials requiring colorfastness and durability .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various tetrahydrobenzo[b]thiophene derivatives demonstrated that this compound exhibited inhibition rates of lipid peroxidation comparable to established antioxidants like ascorbic acid . This positions the compound as a potential candidate for further development in antioxidant therapies.

Case Study 2: Sensor Development

In sensor technology research, this compound was integrated into a polymer matrix to develop a novel sensor for detecting heavy metals in water samples. The results showed a significant improvement in detection limits compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate can be contextualized by comparing it to three analogous compounds:

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B)

  • Structure: Features a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a cyano group at position 3 and a carbamoyl-linked dihydroxybenzamide substituent at position 2.
  • Synthesis: Derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via acylation and deprotection steps .
  • Key Differences: Replaces ester groups with a cyano and carbamoyl moiety, enhancing electrophilicity and hydrogen-bonding capacity. Exhibits antioxidant properties due to the phenolic hydroxyl groups in the benzamide moiety, unlike the ester-dominated lipophilicity of the target compound .

Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure: Contains a single ethyl ester at position 3 and a cyanoacetamido group at position 2.
  • Synthesis: Prepared by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole under reflux .
  • Key Differences: Lacks the second ester group at position 5, reducing steric bulk and lipophilicity compared to the target compound. The cyanoacetamido group introduces a reactive site for further functionalization, such as cyclization or nucleophilic additions .

Ethyl 4-Hydroxy-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

  • Structure : Fuses a pyrimidine ring to the tetrahydrobenzo[b]thiophene system, with a hydroxyl group at position 4 and a single ethyl ester at position 4.
  • Synthesis : Involves cyclization steps to form the pyrimidine ring, distinct from the straightforward esterification used for the target compound .
  • The hydroxyl group increases polarity, contrasting with the lipophilic diethyl ester groups in the target compound .

Key Insights from Comparison

Electronic and Steric Effects: The diethyl ester groups in the target compound enhance lipophilicity, favoring membrane permeability in drug design, whereas cyano or hydroxyl substituents in analogs improve reactivity or polarity . The amino group at position 2 provides a site for further functionalization, analogous to the cyanoacetamido group in the compound from .

Synthetic Flexibility :

  • The target compound’s synthesis avoids complex cyclization or protection-deprotection steps required for analogs like SIM-53B or the pyrimidine-fused derivative, streamlining production .

Application Potential: SIM-53B’s antioxidant activity contrasts with the target compound’s role as a synthetic intermediate, highlighting how substituent choice dictates biological or material science applications .

Notes

  • Structural nuances, such as ester vs. cyano groups, critically influence physicochemical properties and downstream utility.
  • The diversity of synthetic routes (e.g., acylation, cyclization) underscores the adaptability of tetrahydrobenzo[b]thiophene scaffolds in organic chemistry .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 4,5,6,7-tetrahydrobenzo[b]thiophene precursors with benzoylisothiocyanate in 1,4-dioxane under ambient conditions . Alternative routes involve esterification of carboxylic acid derivatives with ethanol, achieving yields up to 82% . Key variables affecting yield include solvent polarity, catalyst choice (e.g., acid/base), and reaction time.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR/FT-IR : Confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) and hydrogen-bonding networks in the amino-thiophene core.
  • X-ray diffraction : Single-crystal analysis (e.g., triclinic P1 space group, SHELXL refinement) reveals bond lengths, angles, and non-covalent interactions critical for stability . For visualization, ORTEP-3 with a GUI is recommended for generating publication-quality thermal ellipsoid plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodology : Reproducibility issues often arise from trace impurities in starting materials (e.g., benzoylisothiocyanate) or incomplete cyclization. Use HPLC-MS to monitor intermediate formation and optimize stoichiometry. For example, excess benzoylisothiocyanate (1.2 equiv.) reduces side reactions in tetrahydrobenzo[b]thiophene systems . Contradictory yields (e.g., 82% vs. 99% in alternative routes ) may stem from divergent purification protocols (e.g., column chromatography vs. recrystallization).

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular assembly?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilic/electrophilic sites) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts in crystal packing) using CrystalExplorer .
  • QSAR Modeling : Correlate substituent effects (e.g., ester groups) with biological activity using partial least squares regression .

Q. How does the compound’s thiophene core influence its role as a precursor in heterocyclic synthesis?

  • Methodology : The sulfur atom in the thiophene ring facilitates electrophilic substitution (e.g., nitration, halogenation) and [4+2] cycloadditions. For example, coupling with pyrazolo-amines under diazotization conditions yields fused heterocycles with potential pharmacological activity . Monitor regioselectivity using in situ Raman spectroscopy to track intermediate formation.

Q. What challenges arise in refining the compound’s crystal structure, and how are they addressed?

  • Methodology : Twinning or disorder in the tetrahydrobenzo ring is common. Use SHELXD for structure solution and SHELXL for refinement, applying restraints to C-C bond distances (1.52–1.54 Å) and anisotropic displacement parameters for non-H atoms . For high-resolution data (d < 0.8 Å), multipole refinement improves electron density mapping of the amino group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate

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